N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
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Overview
Description
N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is a complex organic compound with a unique structure that includes bromine, sulfonyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a phenyl group, followed by sulfonylation and subsequent amide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The bromine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
- N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide
Uniqueness
N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chlorinated or fluorinated analogs. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-17-8-14-22(15-9-17)30(28,29)26(21-12-10-20(24)11-13-21)16-23(27)25-18(2)19-6-4-3-5-7-19/h3-15,18H,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEOJCUSQHNPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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